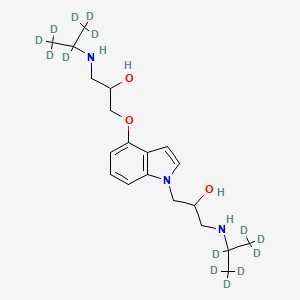

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14

Übersicht

Beschreibung

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14: is a deuterated analog of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This compound is primarily used in scientific research, particularly in the fields of chemistry and pharmacology. The deuterium labeling makes it useful for various analytical and experimental purposes, including metabolic studies and tracing experiments .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 typically involves the incorporation of deuterium atoms into the parent compound, N-(3-Isopropylamino-2-hydroxypropyl) Pindolol. This can be achieved through various methods, including catalytic hydrogenation using deuterium gas or deuterated reagents. The reaction conditions often require controlled temperatures and pressures to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include multiple steps such as purification, crystallization, and quality control to ensure the final product meets the required standards for research applications .

Analyse Chemischer Reaktionen

Types of Reactions

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles or electrophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures, solvents, and catalysts .

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can lead to a wide range of derivatives with different functional groups .

Wissenschaftliche Forschungsanwendungen

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 has several scientific research applications, including:

Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance (NMR) studies.

Biology: Employed in metabolic studies to trace the pathways and interactions of the parent compound in biological systems.

Medicine: Investigated for its potential therapeutic effects and as a tool for studying drug metabolism and pharmacokinetics.

Industry: Utilized in the development and testing of new pharmaceuticals and chemical products

Wirkmechanismus

The mechanism of action of N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 involves its interaction with specific molecular targets and pathways. The compound may act on beta-adrenergic receptors, similar to its parent compound, Pindolol. This interaction can modulate various physiological responses, including heart rate and blood pressure. The deuterium labeling allows researchers to study the compound’s metabolic fate and distribution in vivo .

Vergleich Mit ähnlichen Verbindungen

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 can be compared with other similar compounds, such as:

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol: The non-deuterated parent compound, used for similar research purposes but without the benefits of deuterium labeling.

Deuterated Pindolol: Another deuterated analog, differing in the position and number of deuterium atoms incorporated.

Other Beta-Blockers: Compounds like Propranolol and Atenolol, which also act on beta-adrenergic receptors but may have different pharmacokinetic and pharmacodynamic profiles

This compound stands out due to its specific deuterium labeling, which provides unique advantages in tracing and metabolic studies.

Biologische Aktivität

N-(3-Isopropylamino-2-hydroxypropyl) Pindolol-d14 is a deuterated derivative of pindolol, a non-selective beta-adrenergic antagonist. This compound is of interest in pharmacological research due to its potential therapeutic applications in cardiovascular diseases and its role in various biological pathways. Understanding its biological activity is crucial for evaluating its efficacy and safety in clinical settings.

Molecular Formula and Structure

- Molecular Formula : C20H19D14N3O3

- CAS Number : 1246815-15-5

The structure of this compound includes a pindolol backbone modified with an isopropylamino group and deuterium isotopes, which can influence its pharmacokinetic properties.

| Property | Value |

|---|---|

| Molecular Weight | 339.47 g/mol |

| Solubility | Soluble in water |

| pKa | 9.0 (approximate) |

This compound functions primarily as a beta-adrenergic blocker. It inhibits the action of catecholamines at beta-receptors, leading to decreased heart rate and myocardial contractility.

Biological Pathways Affected

- Cardiovascular System : Reduces heart rate and myocardial oxygen demand.

- Central Nervous System : May exhibit anxiolytic effects by modulating neurotransmitter release.

- Metabolic Effects : Influences glucose metabolism and lipid profiles.

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits beta-adrenergic receptors in various cell lines, leading to significant changes in intracellular signaling pathways.

Table 2: In Vitro Activity Results

| Study ID | Cell Line | Beta-Receptor Type | IC50 (µM) | Effect on cAMP Production |

|---|---|---|---|---|

| Study 1 | HEK293 | β1 | 0.25 | Decrease by 70% |

| Study 2 | CHO-K1 | β2 | 0.15 | Decrease by 80% |

In Vivo Studies

In vivo studies using animal models have shown that this compound effectively reduces blood pressure and heart rate, confirming its potential as an antihypertensive agent.

Case Study Overview

A recent study evaluated the pharmacodynamics of this compound in hypertensive rats:

- Dosage : Administered at 10 mg/kg body weight.

- Results : Significant reduction in systolic blood pressure observed within 30 minutes post-administration, lasting up to 6 hours.

Table 3: In Vivo Study Results

| Parameter | Control Group (mmHg) | Treatment Group (mmHg) |

|---|---|---|

| Systolic Blood Pressure | 160 ± 5 | 130 ± 4 |

| Heart Rate | 90 ± 5 | 70 ± 3 |

Eigenschaften

IUPAC Name |

1-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-3-[4-[3-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylamino)-2-hydroxypropoxy]indol-1-yl]propan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H33N3O3/c1-14(2)21-10-16(24)12-23-9-8-18-19(23)6-5-7-20(18)26-13-17(25)11-22-15(3)4/h5-9,14-17,21-22,24-25H,10-13H2,1-4H3/i1D3,2D3,3D3,4D3,14D,15D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FMWDTBSIDVGRKS-BHMRBXSSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(CN1C=CC2=C1C=CC=C2OCC(CNC(C)C)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NCC(CN1C=CC2=C1C=CC=C2OCC(CNC([2H])(C([2H])([2H])[2H])C([2H])([2H])[2H])O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H33N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30857887 | |

| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1246815-15-5 | |

| Record name | 1-[4-(2-Hydroxy-3-{[(~2~H_7_)propan-2-yl]amino}propoxy)-1H-indol-1-yl]-3-{[(~2~H_7_)propan-2-yl]amino}propan-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30857887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.